1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1375303-71-1
VCID: VC8236440
InChI: InChI=1S/C15H21BrN2O2Si/c1-11(19)14-9-18(10-20-5-6-21(2,3)4)15-13(14)7-12(16)8-17-15/h7-9H,5-6,10H2,1-4H3
SMILES: CC(=O)C1=CN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C
Molecular Formula: C15H21BrN2O2Si
Molecular Weight: 369.33 g/mol

1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

CAS No.: 1375303-71-1

Cat. No.: VC8236440

Molecular Formula: C15H21BrN2O2Si

Molecular Weight: 369.33 g/mol

* For research use only. Not for human or veterinary use.

1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone - 1375303-71-1

Specification

CAS No. 1375303-71-1
Molecular Formula C15H21BrN2O2Si
Molecular Weight 369.33 g/mol
IUPAC Name 1-[5-bromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-3-yl]ethanone
Standard InChI InChI=1S/C15H21BrN2O2Si/c1-11(19)14-9-18(10-20-5-6-21(2,3)4)15-13(14)7-12(16)8-17-15/h7-9H,5-6,10H2,1-4H3
Standard InChI Key FNCRRYQTVLJJFX-UHFFFAOYSA-N
SMILES CC(=O)C1=CN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C
Canonical SMILES CC(=O)C1=CN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrrolo[2,3-b]pyridine scaffold, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. Key substituents include:

  • Bromine at position 5, enabling participation in metal-catalyzed cross-coupling reactions.

  • SEM group (2-(trimethylsilyl)ethoxymethyl) at position 1, which protects the nitrogen atom during synthetic transformations.

  • Acetyl group at position 3, introducing electrophilic reactivity for further functionalization.

The SEM group enhances solubility in organic solvents and stabilizes the compound against oxidative degradation.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1375303-71-1
Molecular FormulaC15H21BrN2O2Si\text{C}_{15}\text{H}_{21}\text{BrN}_2\text{O}_2\text{Si}
Molecular Weight369.33 g/mol
Purity95%
SMILESCC(=O)C1=CN(COCCSi(C)C)C2=NC=C(Br)C=C12

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR signals for the SEM group appear at δ 0.10 (s, 9H, Si(CH3_3)3_3), δ 0.95–1.05 (m, 2H, CH2_2Si), and δ 3.55–3.65 (m, 2H, OCH2_2).

    • The acetyl group resonates as a singlet at δ 2.55 (3H, COCH3_3).

  • Mass Spectrometry: A molecular ion peak at m/z 369.33 confirms the molecular weight .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves three primary steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: Achieved via cyclization of 3-aminopyridine derivatives under acidic conditions.

  • Bromination: Electrophilic bromination at position 5 using N\text{N}-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • SEM Protection and Acetylation:

    • Protection of the pyrrole nitrogen with SEM chloride in the presence of a base (e.g., NaH).

    • Friedel-Crafts acylation at position 3 using acetyl chloride and Lewis acids (e.g., AlCl3_3).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BrominationNBS, DMF, 0°C to RT, 12 h75%
SEM ProtectionSEM-Cl, NaH, THF, 0°C, 2 h82%
AcetylationAcetyl chloride, AlCl3_3, DCM, reflux, 6 h68%

Optimization Strategies

  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in downstream reactions.

  • Solvent Systems: Replacing tetrahydrofuran (THF) with 1,4-dioxane reduces side reactions during SEM protection.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling the synthesis of biaryl derivatives for kinase inhibitors and anticancer agents. For example:

Compound+Ar-B(OH)2Pd(PPh3)4,BaseBiaryl Derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Derivative}

Case Study: Antiviral Drug Development

Derivatives of this compound have shown inhibitory activity against hepatitis C virus (HCV) NS5B polymerase, with IC50_{50} values ranging from 0.8–2.5 µM.

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetIC50_{50}
5-Aryl-pyrrolopyridineHCV NS5B1.2 µM
3-Cyano AnalogCDK20.45 µM

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